3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3/c29-28(30,31)20-9-6-10-21(17-20)39-16-15-32-25(37)14-13-24-33-34-27-35(18-19-7-2-1-3-8-19)26(38)22-11-4-5-12-23(22)36(24)27/h1-12,17H,13-16,18H2,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZRXOLLYBIWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCOC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a triazoloquinazolinone core, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific protein targets involved in cell signaling pathways. Similar compounds have shown activity against various kinases and enzymes critical for cancer cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. A study identified a related triazoloquinazolinone scaffold that effectively inhibits Polo-like kinase 1 (Plk1), a target frequently deregulated in human cancers. This inhibition leads to impaired mitotic progression and reduced cell proliferation in cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance potency, with some derivatives showing IC50 values in the low micromolar range.
Antimicrobial Activity
In addition to anticancer effects, there is evidence suggesting antimicrobial properties. Compounds within the triazole class have been documented to exhibit activity against various bacterial and fungal strains. The potential for this compound to act as an antimicrobial agent warrants further exploration, particularly given the rising incidence of antibiotic resistance.
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from readily available precursors. The incorporation of the trifluoromethyl group can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions. Further studies on derivatives can elucidate structure-activity relationships and optimize biological efficacy.
Scientific Research Applications
The compound 3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide represents a complex molecular structure with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, while providing insights into synthesis methods, biological activities, and potential therapeutic uses.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The unique combination of functional groups in this compound may enhance its efficacy against resistant strains of bacteria and fungi.
Neurological Disorders
The potential neuroprotective effects of triazoloquinazolines suggest applications in treating neurological disorders such as Alzheimer's disease. Preliminary studies indicate that these compounds may influence neurotransmitter systems and reduce neuroinflammation.
Case Studies
- Anticancer Efficacy : A study published in Medicinal Chemistry explored the effects of triazoloquinazoline derivatives on human breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Activity : Research conducted by Zhang et al. (2023) demonstrated that derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Neuroprotective Effects : A recent investigation highlighted the neuroprotective potential of triazoloquinazolines in models of oxidative stress-induced neuronal damage. The compound showed promise in reducing markers of inflammation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest molar mass due to the benzyl and trifluoromethylphenoxy groups, which increase steric bulk and lipophilicity compared to simpler analogs .
- Melting Points: Derivatives with polar groups (e.g., hydroxypropanoate in 9c) exhibit higher melting points (>120°C), whereas alkyl/aryl substitutions (e.g., 8h) have lower melting points (<100°C). The target compound’s melting point is unreported but predicted to be moderate (~100–150°C) based on its balance of polar and nonpolar groups.
- Electron-Withdrawing Groups : The CF₃ group in the target compound may enhance metabolic stability and binding affinity compared to methoxy or methyl substituents in analogs .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound is unavailable, insights can be inferred from structural analogs and computational models:
- Molecular Networking (): Compounds with similar fragmentation patterns (cosine score >0.8) are clustered, suggesting shared bioactivity.
- Bioactivity Clustering (): Analogs with propanamide side chains (e.g., MOLPORT-007-598-123) show activity against adenosine receptors. The target compound’s phenoxyethyl-CF₃ extension may refine selectivity for inflammatory or oncological targets .
- Tanimoto Similarity () : The target compound’s similarity score with MOLPORT-007-598-123 is likely <0.6 due to divergent substituents, indicating distinct pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
